molecular formula C18H17NO6S2 B2794618 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034345-07-6

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2794618
CAS No.: 2034345-07-6
M. Wt: 407.46
InChI Key: TWAKALSUPXGRBN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiophene ring, a furan ring, and a benzo[b][1,4]dioxine ring. These types of compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Thiophene and furan rings, for example, can undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity .

Scientific Research Applications

Synthesis and Biological Screening

A series of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety have been synthesized and characterized. These compounds, upon screening, showed significant inhibitory activity against enzymes like lipoxygenase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. They also displayed antibacterial properties against various bacterial strains. This indicates their potential in the development of enzyme inhibitors and antimicrobial agents (Irshad et al., 2016).

Enzyme Inhibition Studies

Further research into sulfonamides with benzodioxane and acetamide moieties revealed substantial inhibitory activity against α-glucosidase and AChE. The in silico molecular docking studies corroborated the in vitro data, highlighting the therapeutic potential of these compounds in managing diseases associated with enzyme dysfunction (Abbasi et al., 2019).

Antimicrobial Activity

The antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety was explored through synthesis and subsequent testing against various Gram-negative and Gram-positive bacterial strains. Most of the synthesized compounds exhibited potent therapeutic potential, indicating their utility as valuable antibacterial agents (Abbasi et al., 2016).

Pharmacological Evaluation

The pharmacological evaluation of new sulfonamide derivatives based on 1,4-Benzodioxane demonstrated moderate activity against BChE and AChE, with a notable activity against the lipoxygenase enzyme. Antimicrobial and hemolytic activities were also observed, suggesting these compounds' potential in developing novel therapeutic agents (Irshad, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would involve how it interacts with biological targets.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on the results of initial studies. If it shows promising properties, it could be further studied for potential applications in various fields .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S2/c20-14(16-4-3-15(25-16)12-5-8-26-11-12)10-19-27(21,22)13-1-2-17-18(9-13)24-7-6-23-17/h1-5,8-9,11,14,19-20H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAKALSUPXGRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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